molecular formula C25H18Br3ClN2O3 B329916 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE

1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE

Cat. No.: B329916
M. Wt: 669.6 g/mol
InChI Key: XDVYJIHGEXYGJS-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multiple steps, including halogenation, condensation, and cyclization reactions. The specific synthetic route may vary, but a common approach involves the following steps:

    Halogenation: Introduction of bromine atoms into the phenyl and benzylidene rings.

    Condensation: Formation of the benzylidene group through a condensation reaction with an aldehyde.

    Cyclization: Formation of the pyrazolone ring through cyclization of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, controlled reaction conditions, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to reduced forms of the compound.

    Substitution: Replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE include other halogenated pyrazolones and benzylidene derivatives. These compounds share structural similarities but may differ in their specific functional groups and halogenation patterns.

Uniqueness

The uniqueness of this compound lies in its combination of multiple halogen atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H18Br3ClN2O3

Molecular Weight

669.6 g/mol

IUPAC Name

(4Z)-2-(4-bromophenyl)-4-[[2,3-dibromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C25H18Br3ClN2O3/c1-14-19(25(32)31(30-14)18-9-7-17(26)8-10-18)11-16-12-21(33-2)24(23(28)22(16)27)34-13-15-5-3-4-6-20(15)29/h3-12H,13H2,1-2H3/b19-11-

InChI Key

XDVYJIHGEXYGJS-ODLFYWEKSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=C(C=C4)Br

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

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